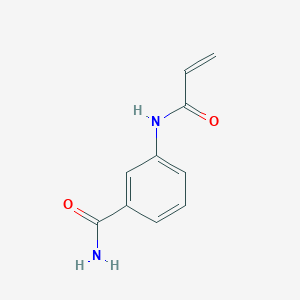

3-Propenoylaminobenzamide

Description

3-Propenoylaminobenzamide is a substituted benzamide derivative characterized by a propenoyl (CH₂=CHCO-) group attached to the amino moiety at the 3-position of the benzamide core (Figure 1). This compound is synthesized via refluxing 3-hydroxyphthalic anhydride with hydrazine monohydrate in ethanol, as described in early medicinal chemistry studies . Its structural uniqueness lies in the combination of the aromatic benzamide scaffold and the α,β-unsaturated carbonyl system of the propenoyl group, which confers distinct electronic and steric properties. These features make it a candidate for applications in medicinal chemistry, particularly in cancer therapy, where its interactions with biological targets (e.g., enzymes or receptors) are influenced by its electrophilic propenoyl moiety .

Properties

IUPAC Name |

3-(prop-2-enoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVRRUPMSSUWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propenoylaminobenzamide typically involves the reaction of 3-aminobenzamide with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Aminobenzamide+Acryloyl Chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Propenoylaminobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the propenoyl group to a propyl group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

Oxidation: Formation of benzamide oxides.

Reduction: Formation of 3-propylaminobenzamide.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Propenoylaminobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Propenoylaminobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Positional Isomers: 2-Propenoylaminobenzamide and 4-Propenoylaminobenzamide

The position of the propenoyl group on the benzamide ring significantly alters physicochemical and biological properties (Table 1).

The 3-position isomer demonstrates superior binding affinity in kinase inhibition assays compared to its 2- and 4-position counterparts, likely due to optimal spatial alignment with active sites . The 4-position derivative exhibits better metabolic stability, attributed to reduced steric exposure of the propenoyl group .

Functional Group Variants: Formylaminobenzamides and Ureidobenzamides

Replacing the propenoyl group with formyl or ureido moieties alters reactivity and applications (Table 2).

The propenoyl group’s α,β-unsaturation enables covalent binding to thiol groups in biological targets, a feature absent in formyl or ureido derivatives . However, formylaminobenzamides are more hydrolytically stable under physiological pH, making them preferable for prolonged drug delivery .

Comparison with N,O-Bidentate Directing Group Analogs

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () feature N,O-bidentate directing groups, which facilitate metal-catalyzed C–H bond functionalization. In contrast, this compound’s propenoyl group acts as a mono-dentate ligand, limiting its utility in catalysis but enhancing selectivity in medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.